molecular formula C7H16N2O B12115757 Acetamide,2-amino-N-butyl-N-methyl-

Acetamide,2-amino-N-butyl-N-methyl-

Cat. No.: B12115757
M. Wt: 144.21 g/mol
InChI Key: QCWRFNBRPCTXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,2-amino-N-butyl-N-methyl- is an organic compound belonging to the class of amides It is characterized by the presence of an acetamide group, which is a derivative of acetic acid where the hydroxyl group is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-amino-N-butyl-N-methyl- typically involves the reaction of butylamine and methylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Butylamine+Methylamine+Acetic AnhydrideAcetamide,2-amino-N-butyl-N-methyl-+By-products\text{Butylamine} + \text{Methylamine} + \text{Acetic Anhydride} \rightarrow \text{Acetamide,2-amino-N-butyl-N-methyl-} + \text{By-products} Butylamine+Methylamine+Acetic Anhydride→Acetamide,2-amino-N-butyl-N-methyl-+By-products

Industrial Production Methods

In industrial settings, the production of Acetamide,2-amino-N-butyl-N-methyl- is often carried out using large-scale reactors. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The process may also involve purification steps, such as distillation or crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-amino-N-butyl-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or hydroxides are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Acetamide,2-amino-N-butyl-N-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide,2-amino-N-butyl-N-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,2-amino-N-cyclopropyl-N-methyl-
  • Acetamide,2-amino-N-ethyl-N-methyl-
  • Acetamide,2-amino-N-propyl-N-methyl-

Uniqueness

Acetamide,2-amino-N-butyl-N-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer butyl chain, compared to similar compounds, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-amino-N-butyl-N-methylacetamide

InChI

InChI=1S/C7H16N2O/c1-3-4-5-9(2)7(10)6-8/h3-6,8H2,1-2H3

InChI Key

QCWRFNBRPCTXCT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.